molecular formula C22H20N4O4S B2656979 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 898424-37-8

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2656979
CAS No.: 898424-37-8
M. Wt: 436.49
InChI Key: FJDCTVHKYBHAQC-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a complex organic compound that features a combination of indole, thiophene, and nitrophenyl groups. These structural motifs are often found in compounds with significant biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the indole derivative: Starting with an indole compound, functionalization at the nitrogen atom to introduce the ethyl chain.

    Thiophene coupling: Introduction of the thiophene ring through a coupling reaction, possibly using a palladium-catalyzed cross-coupling reaction.

    Oxalamide formation: The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride and the nitrophenyl amine under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenation reagents or electrophilic aromatic substitution conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways due to its structural motifs.

    Medicine: Possible pharmaceutical applications, particularly if it exhibits biological activity.

    Industry: Use in materials science or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and thiophene rings can interact with various molecular targets, including enzymes and receptors, through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(indolin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide: Lacks the thiophene ring.

    N1-(2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide: Lacks the indole ring.

    N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide: Lacks the nitrophenyl group.

Uniqueness

The presence of all three functional groups (indole, thiophene, and nitrophenyl) in N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide makes it unique and potentially more versatile in its applications compared to similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c27-21(22(28)24-16-7-9-17(10-8-16)26(29)30)23-14-19(20-6-3-13-31-20)25-12-11-15-4-1-2-5-18(15)25/h1-10,13,19H,11-12,14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDCTVHKYBHAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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